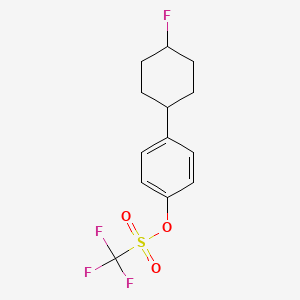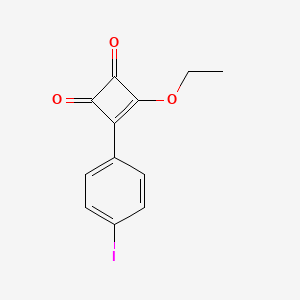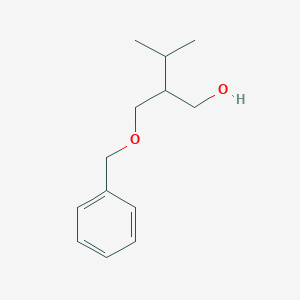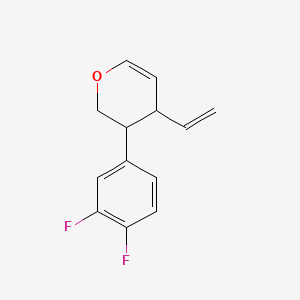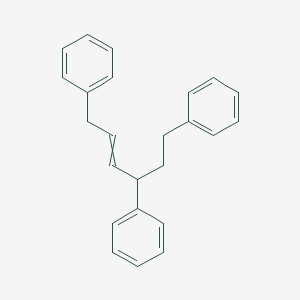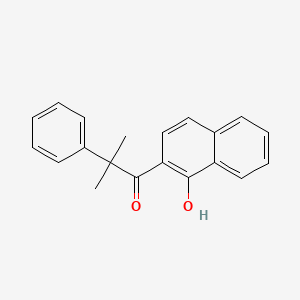
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- is a complex organic compound known for its unique structural properties. This compound features a propanone backbone with a hydroxy-naphthalenyl group and a phenyl group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 1-hydroxy-2-naphthalene with 2-methyl-2-phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Análisis De Reacciones Químicas
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-naphthalenyl group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- can be compared with similar compounds such as:
- 1-Propanone, 1-(2-hydroxyphenyl)-2-methyl-2-phenyl-
- 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-ethyl-2-phenyl-
- 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-(4-methylphenyl)-
These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical properties and applications. The unique combination of the hydroxy-naphthalenyl and phenyl groups in 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- distinguishes it from its analogs, offering distinct reactivity and interaction profiles.
Propiedades
Número CAS |
251442-76-9 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-(1-hydroxynaphthalen-2-yl)-2-methyl-2-phenylpropan-1-one |
InChI |
InChI=1S/C20H18O2/c1-20(2,15-9-4-3-5-10-15)19(22)17-13-12-14-8-6-7-11-16(14)18(17)21/h3-13,21H,1-2H3 |
Clave InChI |
OOEOJUAAIKFFOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
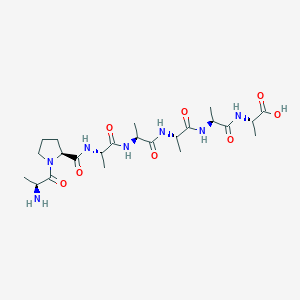
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)

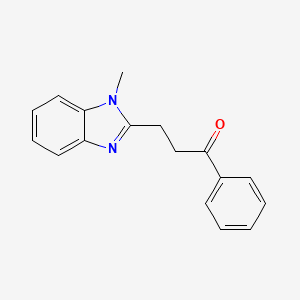
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
